molecular formula C10H18N2O B13271103 (2-Ethoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine

(2-Ethoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine

Cat. No.: B13271103
M. Wt: 182.26 g/mol
InChI Key: JRESGSRANJLQIM-UHFFFAOYSA-N
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Description

(2-Ethoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a chemical compound with the molecular formula C10H18N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrrole with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, ensuring consistency and quality. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(2-Ethoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Ethoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-1H-pyrrol-2-yl)ethanone: A related compound with similar structural features.

    2-(1H-Pyrrol-1-yl)ethanamine: Another pyrrole derivative with distinct properties.

Uniqueness

(2-Ethoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

2-ethoxy-N-[(1-methylpyrrol-2-yl)methyl]ethanamine

InChI

InChI=1S/C10H18N2O/c1-3-13-8-6-11-9-10-5-4-7-12(10)2/h4-5,7,11H,3,6,8-9H2,1-2H3

InChI Key

JRESGSRANJLQIM-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCC1=CC=CN1C

Origin of Product

United States

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